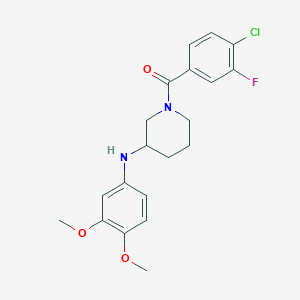![molecular formula C16H24N2O3 B6135936 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide, commonly known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It has been extensively studied for its potential applications in various fields of scientific research.
Mécanisme D'action
CEP-33779 works by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This leads to the accumulation of IκB proteins, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects
CEP-33779 has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It also has anti-inflammatory effects and can ameliorate the symptoms of inflammatory conditions such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CEP-33779 in lab experiments is its specificity and potency in inhibiting the NF-κB pathway. It has been shown to be effective in various cell types and animal models, making it a versatile tool for studying the role of NF-κB in different biological processes. However, its use is limited by its solubility and stability, which can affect its efficacy and bioavailability in vivo.
Orientations Futures
There are several future directions for the use of CEP-33779 in scientific research. One area of interest is its potential application in cancer immunotherapy, where it can be used to enhance the anti-tumor immune response by inhibiting the immunosuppressive effects of NF-κB. Another area of research is the development of more potent and stable derivatives of CEP-33779 that can be used in vivo for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of CEP-33779 and its potential interactions with other signaling pathways.
Méthodes De Synthèse
CEP-33779 can be synthesized through a multi-step process involving the reaction of 3-(2-furyl)propanoic acid with 1-(2,2-dimethylpropyl)piperidin-4-one, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain CEP-33779 in its pure form.
Applications De Recherche Scientifique
CEP-33779 has been widely used in scientific research for its ability to inhibit the NF-κB pathway. This pathway plays a crucial role in the regulation of immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in the development of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)11-18-10-12(9-15(18)20)17-14(19)7-6-13-5-4-8-21-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLNQUYUMYXXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)

![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)

![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)

![4-[(2-ethylmorpholin-4-yl)carbonyl]-2-(1-ethyl-1H-pyrazol-4-yl)-6-fluoroquinoline](/img/structure/B6135943.png)
![1-(3-pyridinylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6135950.png)